

Drug Identification & Pharmacological Profile

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Compound Focus: Chlorpropamide

CAS No.: 94-20-2

Cat. No.: S523553

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This table summarizes key identifiers and the basic pharmacology of **Chlorpropamide** [1].

| Property | Description |
|---------------------|--|
| Generic Name | Chlorpropamide |
| Chemical Formula | $C_{10}H_{13}ClN_2O_3S$ |
| Molecular Weight | 276.74 g/mol |
| Drug Class | First-generation Sulfonylurea |
| Primary Indication | Treatment of Type 2 Diabetes Mellitus (Historical) |
| Mechanism of Action | Binds to SUR1 subunit of pancreatic β -cell ATP-sensitive K^+ (K_{ATP}) channels, inhibiting K^+ efflux. This causes membrane depolarization, Ca^{2+} influx, and insulin secretion [1] [2]. |
| Bioactivation | Readily absorbed from the GI tract; peak plasma concentration in 2-4 hours [1]. |
| Half-Life | ~36 hours (range 25-60 hours) [1]. |

| Property | Description |
|----------------------|---|
| Route of Elimination | 80-90% excreted in urine as unchanged drug and metabolites within 96 hours [1]. |

Primary Drug Interaction Risks

Chlorpropamide has a significant interaction profile. The table below categorizes major interacting substances and their underlying mechanisms [3] [4] [2].

| Interaction Category | Interacting Substances | Potential Outcome & Mechanism |
|----------------------|---|---|
| Hypoglycemia Risk | Insulin, other sulfonylureas, salicylates, NSAIDs, chloramphenicol, MAOIs, probenecid, fibrates | Severe hypoglycemia. Mechanism: Potentiation of chlorpropamide's hypoglycemic effect through protein-binding displacement, synergistic action, or reduced clearance [3] [2]. |
| Hyperglycemia Risk | Thiazide diuretics, corticosteroids, phenothiazines, thyroid products, estrogens, phenytoin | Reduced hypoglycemic efficacy. Mechanism: Induction of hyperglycemia or counteraction of chlorpropamide's effect [3] [2]. |
| Mixed/Other Effects | Beta-blockers, alcohol | Masked hypoglycemia symptoms (beta-blockers). Disulfiram-like reaction with alcohol (flushing, nausea). Alcohol also increases hypoglycemia risk [3] [5]. |

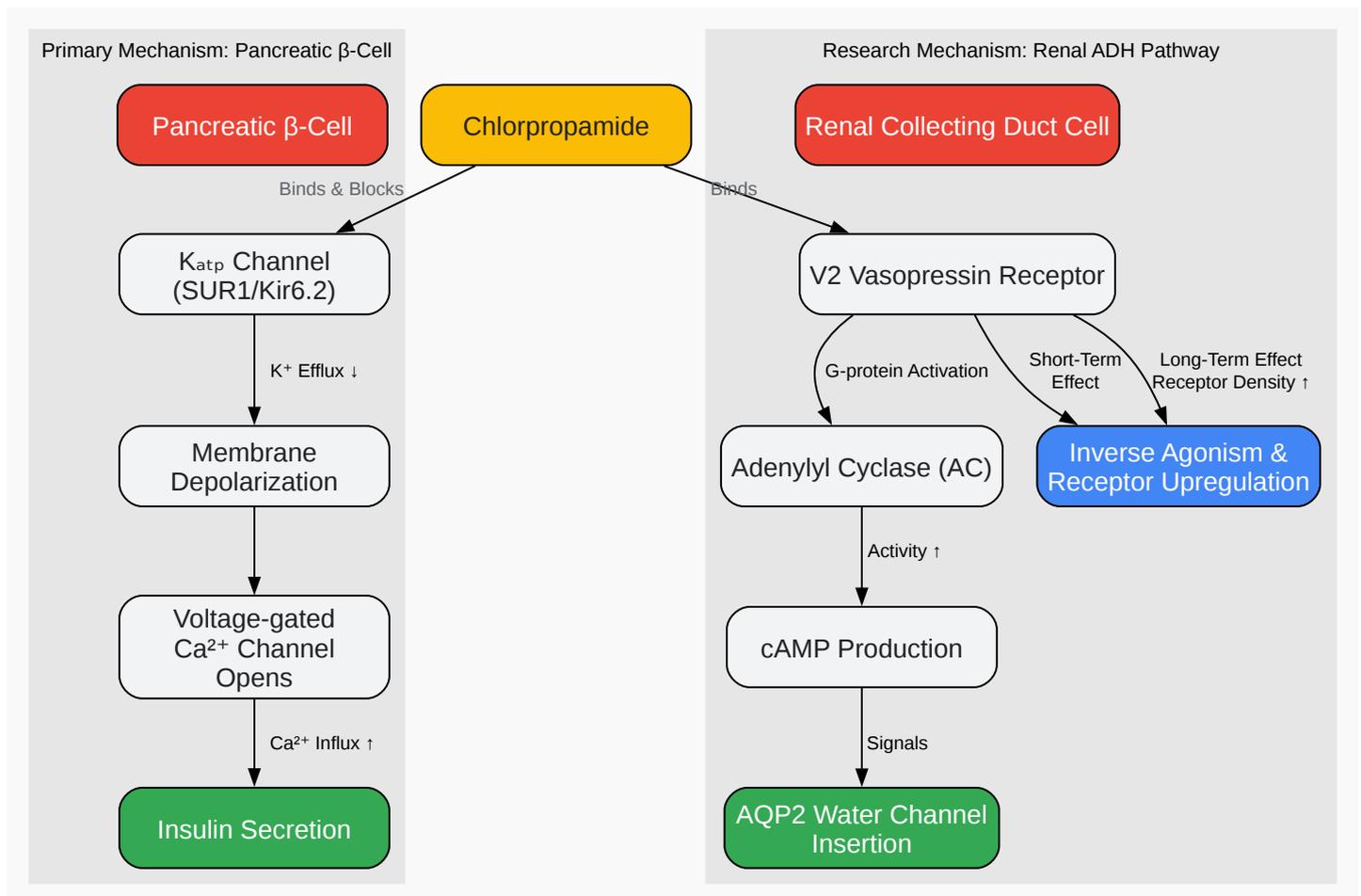
Unique Research Applications & Mechanisms

Beyond its antidiabetic action, **chlorpropamide** has a documented off-target effect on renal water balance, which is a key area of research interest.

- Interaction with ADH (Vasopressin) Signaling:** Research indicates that **chlorpropamide** acts as a **weak inverse agonist** for the V2 vasopressin receptor in the renal collecting duct [6].

- Mechanism in Diabetes Insipidus:** This inverse agonism leads to an upregulation of antidiuretic hormone (ADH) receptors. In the presence of even small amounts of residual ADH, this receptor upregulation unmasks constitutive receptor signaling, enhancing the antidiuretic effect. This explains its historical utility in treating partial central diabetes insipidus, where some ADH production remains, and its lack of effect in nephrogenic diabetes insipidus, where the receptor or downstream pathways are defective [2] [6].

The following diagram illustrates the signaling pathways and experimental findings related to **chlorpropamide's** dual mechanisms.



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Experimental Protocol & Risk Mitigation

For researchers investigating the interactions of **chlorpropamide**, the following protocols and precautions are recommended.

• In Vitro Assessment of Hepatic Metabolism & Drug Interactions

- **Objective:** To identify metabolites and characterize the potential for metabolism-dependent drug interactions.
- **Methodology:**
 - **Incubation:** Incubate **Chlorpropamide** (e.g., 10-100 μM) with human liver microsomes (HLM) or recombinant CYP enzymes (e.g., CYP2C9) in the presence of NADPH.
 - **Analysis:** Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify primary metabolites (2-hydroxy **chlorpropamide**, 3-hydroxy **chlorpropamide**, p-chlorobenzenesulfonylurea).
 - **Inhibition/Induction Studies:** Co-incubate with known CYP probes (e.g., Tolbutamide for CYP2C9) to assess inhibition potential. For induction, treat human hepatocytes with **Chlorpropamide** for 48-72 hours and measure mRNA expression of key CYP enzymes via RT-qPCR.

• In Vivo Assessment of Pharmacokinetic Interactions

- **Objective:** To evaluate the effect of co-administered drugs on the systemic exposure of **Chlorpropamide** in an animal model.
- **Methodology:**
 - **Animal Model:** Use a pharmacologically relevant animal model (e.g., rat, dog).
 - **Dosing:** Administer **Chlorpropamide** (dose based on model) orally alone and in combination with the interacting drug (e.g., a potent CYP inhibitor like Rifampin or an NSAID).
 - **Sampling:** Collect serial blood samples over 72 hours (reflecting its long half-life).
 - **Bioanalysis:** Measure plasma concentrations of **Chlorpropamide** and its metabolites using a validated LC-MS/MS method.
 - **Pharmacokinetics:** Calculate key PK parameters (AUC, C_{max} , $t_{1/2}$, CL) to determine the magnitude of the interaction.

• Critical Risk Mitigation Strategies

- **Hepatic and Renal Impairment: Chlorpropamide** is extensively metabolized and renally excreted. Its use is contraindicated in research models with significant liver or kidney disease due to drastically increased half-life and risk of severe, prolonged hypoglycemia [1] [3] [2].
- **G6PD Deficiency:** Use with caution in models of Glucose-6-phosphate dehydrogenase (G6PD) deficiency, as **Chlorpropamide** can increase the risk of hemolytic anemia [1] [7].
- **Elderly Models:** The long half-life of **Chlorpropamide** makes it particularly unsuitable for elderly models, which are more susceptible to hypoglycemia. Safer alternatives should be prioritized [3] [7].

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References

1. : Uses, Chlorpropamide , Interactions ... | DrugBank Online Mechanism [go.drugbank.com]
2. sciencedirect.com/topics/medicine-and-dentistry/ chlorpropamide [sciencedirect.com]
3. Chlorpropamide (oral route) - Side effects & dosage [mayoclinic.org]
4. Chlorpropamide Interactions [drugs.com]
5. : Uses, Dosage, Side Effects & Chlorpropamide Interactions [thekingsleyclinic.com]
6. Chlorpropamide upregulates antidiuretic hormone ... [pubmed.ncbi.nlm.nih.gov]
7. Chlorpropamide: MedlinePlus Drug Information [medlineplus.gov]

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